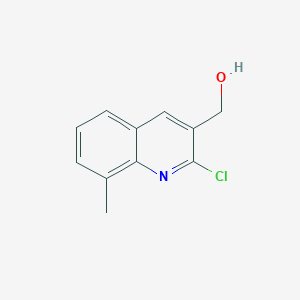

(2-Chloro-8-methylquinolin-3-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-8-methylquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-3-2-4-8-5-9(6-14)11(12)13-10(7)8/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLHTRIZUUCKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357707 | |

| Record name | (2-chloro-8-methylquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333408-31-4 | |

| Record name | (2-chloro-8-methylquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 333408-31-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Chloro-8-methylquinolin-3-yl)methanol synthesis pathway

An In-depth Technical Guide to the Synthesis of (2-Chloro-8-methylquinolin-3-yl)methanol

Executive Summary

This compound is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research. The quinoline scaffold is a privileged structure in medicinal chemistry, known to be a core component in a wide range of biologically active compounds. This guide provides a comprehensive, in-depth analysis of a reliable and efficient two-step synthetic pathway to this target molecule, designed for researchers, chemists, and professionals in drug development.

The synthesis begins with the Vilsmeier-Haack cyclization of N-(2-tolyl)acetamide to form the critical precursor, 2-chloro-8-methylquinoline-3-carbaldehyde. This is followed by the selective reduction of the aldehyde functional group to yield the final product, this compound. This document elucidates the underlying chemical principles, provides detailed step-by-step experimental protocols, and offers field-proven insights into the causality behind critical experimental choices, ensuring both scientific accuracy and practical applicability.

Introduction

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, demonstrating a vast spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline ring at specific positions is crucial for modulating its biological activity and physicochemical properties. The title compound, this compound, features a chloro-substituent at the 2-position, a methyl group at the 8-position, and a hydroxymethyl group at the 3-position. This specific arrangement of functional groups makes it a versatile building block, with the chlorine atom serving as a reactive site for nucleophilic substitution and the alcohol group available for esterification, etherification, or oxidation.

This guide details a robust synthetic route that is both efficient and scalable, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production.

Overall Synthetic Pathway

The synthesis is a two-stage process starting from a commercially available acetanilide derivative. The first stage constructs the core quinoline ring system, and the second stage performs a functional group transformation to yield the target alcohol.

Caption: High-level workflow for the synthesis of this compound.

Part I: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde

The foundational step in this pathway is the construction of the substituted quinoline ring system using the Vilsmeier-Haack reaction.[1] This classic reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds and can also be used to synthesize quinolines from acetanilides.[2][3]

Reaction Principle & Mechanism

The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution. First, a Vilsmeier reagent, a substituted chloroiminium ion, is generated in situ from a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[4][5] The electron-rich ring of the starting material, N-(2-tolyl)acetamide, attacks this electrophilic reagent, initiating a sequence of cyclization and dehydration steps that ultimately yield the 2-chloroquinoline-3-carbaldehyde product after hydrolysis.[6]

Caption: Conceptual mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Expertise & Field Insights

The choice of N-(2-tolyl)acetamide as the starting material is critical. The ortho-methyl group on the aniline ring directs the cyclization to form the 8-methylquinoline isomer. The acetamido group provides the necessary atoms for the formation of the new heterocyclic ring. The Vilsmeier reagent (POCl₃/DMF) serves a dual purpose: it acts as the formylating agent to introduce the C3-aldehyde and as the chlorinating and dehydrating agent to facilitate ring closure and formation of the C2-chloro substituent.[1][2] The reaction is typically heated to drive the cyclization to completion.[6]

Detailed Experimental Protocol

This protocol is synthesized from established literature procedures.[2][6]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, prepare the Vilsmeier-Haack reagent. Cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 7 equivalents) dropwise with stirring, ensuring the temperature remains below 10 °C.

-

Reaction Execution: Once the Vilsmeier reagent is formed, add N-(2-tolyl)acetamide (1 equivalent) portion-wise to the mixture.

-

Heating: After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 15 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield 2-Chloro-8-methylquinoline-3-carbaldehyde as a white solid.[6]

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₈ClNO | |

| Molecular Weight | 205.64 g/mol | |

| Appearance | White solid | [6] |

| Melting Point | 138-141 °C |

Part II: Reduction to this compound

The second and final step is the selective reduction of the aldehyde group of the intermediate to a primary alcohol. This transformation is reliably achieved using a mild reducing agent to avoid unwanted side reactions.

Reaction Principle & Mechanism

Sodium borohydride (NaBH₄) is an excellent choice for this reduction.[7] It is a source of hydride ions (H⁻), which act as nucleophiles. The hydride attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide during work-up yields the primary alcohol.

Expertise & Field Insights

While stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce aldehydes, sodium borohydride is preferred for its superior selectivity and safety.[7][8] NaBH₄ will readily reduce aldehydes and ketones but typically does not affect other functional groups like the chloro-substituent on the quinoline ring or the aromatic system itself. The reaction is conveniently carried out in protic solvents like methanol or ethanol.[9] A microwave-assisted method using NaBH₄ and montmorillonite K-10 clay as a catalyst has been reported to significantly shorten the reaction time.[9]

Detailed Experimental Protocol

This protocol is based on the procedure reported by Khan, F. N., et al. (2011).[9]

-

Reaction Setup: In an open beaker or flask, combine 2-Chloro-8-methylquinoline-3-carbaldehyde (1 equivalent) and sodium borohydride (1 equivalent).

-

Catalyst Addition: Add a catalytic amount of montmorillonite K-10 clay.

-

Microwave Irradiation: Irradiate the solid mixture in a microwave oven at 500 W for approximately 4 minutes. Monitor the reaction's completion using TLC.

-

Work-up: After the reaction is complete, add ethyl acetate to the mixture and stir.

-

Purification: Filter the mixture to remove the solid catalyst. Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, using an ethyl acetate/petroleum ether mixture as the eluent, to obtain pure this compound.[9]

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₀ClNO | [9] |

| Molecular Weight | 207.65 g/mol | [9] |

| Appearance | Colorless plates | [9] |

Safety Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Sodium borohydride (NaBH₄): Flammable solid that can react with water or acids to produce flammable hydrogen gas. Store in a dry environment.

-

N,N-Dimethylformamide (DMF): A potential irritant and can be absorbed through the skin. Use in a fume hood and wear gloves.

Conclusion

The synthesis of this compound is efficiently accomplished through a robust two-step sequence. The Vilsmeier-Haack reaction provides a reliable method for constructing the 2-chloro-8-methylquinoline-3-carbaldehyde intermediate from N-(2-tolyl)acetamide. Subsequent selective reduction of the aldehyde using sodium borohydride, particularly under microwave-assisted conditions, offers a rapid and high-yielding route to the final product. This technical guide provides the necessary procedural details and chemical rationale to enable researchers to successfully synthesize this valuable chemical building block.

References

-

Khan, F. N., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o399. [Link]

-

Khan, F. N., et al. (2009). 2-Chloro-8-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2722. [Link]

-

Al-Ostath, A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7158-7197. [Link]

-

Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 1-4. [Link]

-

Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]

-

University of Bath. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

Abdel-Wahab, B. F., et al. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. [Link]

-

Atmiya University. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. [Link]

-

Patel, H. M., & Patel, K. D. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Booth, J., et al. (1950). The reduction of o-quinones with lithium aluminium hydride. Journal of the Chemical Society, 1188. [Link]

-

Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Journal of Sulfur Chemistry. [Link]

-

Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

-

RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

-

Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

-

ResearchGate. (n.d.). Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). [Link]

-

BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

-

Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. chemijournal.com [chemijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. 2-Chloro-8-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. (2-Chloro-8-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2-Chloro-8-methylquinolin-3-yl)methanol: Synthesis, Characterization, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of (2-Chloro-8-methylquinolin-3-yl)methanol, CAS Number 333408-31-4, a key heterocyclic intermediate in the field of medicinal chemistry. This document delves into its chemical properties, provides a detailed, field-proven synthesis protocol, and explores its significance as a building block for novel therapeutic agents. The information presented herein is intended to empower researchers and drug development professionals in their quest for new and effective pharmaceuticals.

Compound at a Glance: Physicochemical and Structural Properties

This compound is a solid, near-planar molecule with the chemical formula C₁₁H₁₀ClNO.[1][2] Its quinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, known to be a component of numerous compounds with a wide array of biological activities.[3] The strategic placement of the chloro, methyl, and hydroxymethyl groups on this scaffold provides multiple reaction sites for further chemical modification, making it a versatile precursor for the synthesis of diverse molecular architectures.

| Property | Value | Source |

| CAS Number | 333408-31-4 | [4] |

| Molecular Formula | C₁₁H₁₀ClNO | [1][2] |

| Molecular Weight | 207.66 g/mol | [4] |

| Physical Form | Solid | [4] |

| Melting Point | 130-131 °C | |

| Storage Temperature | 2-8°C under an inert atmosphere | [4] |

| Purity | Typically ≥95% | [4] |

The crystal structure of this compound reveals a monoclinic system.[1][2] The molecules in the solid-state are interconnected through O—H···O hydrogen bonds.[1][2]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of its precursor, 2-chloro-8-methylquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction. This is a well-established and efficient method for the formylation of activated aromatic compounds. The subsequent step is the selective reduction of the aldehyde group to a primary alcohol.

Step 1: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction utilizes a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent. This reagent then reacts with an electron-rich aromatic substrate, in this case, N-(2-methylphenyl)acetamide, to yield the formylated and chlorinated quinoline derivative. The methyl group at the 8-position of the quinoline ring originates from the ortho-methyl group of the starting aniline derivative.

Experimental Protocol: Vilsmeier-Haack Reaction

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C during the addition. The formation of the Vilsmeier reagent, a chloroiminium salt, is an exothermic reaction.

-

Substrate Addition: Once the addition of POCl₃ is complete, add N-(2-methylphenyl)acetamide portion-wise to the reaction mixture, ensuring the temperature remains controlled.

-

Reaction: After the addition of the acetanilide, slowly raise the temperature and reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cautiously pour the reaction mixture onto crushed ice with vigorous stirring. The crude product, 2-chloro-8-methylquinoline-3-carbaldehyde, will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield a pure crystalline solid.

Step 2: Reduction to this compound

The selective reduction of the aldehyde functional group in 2-chloro-8-methylquinoline-3-carbaldehyde to a primary alcohol is a critical step. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other reducible functional groups.

Experimental Protocol: Reduction of the Aldehyde

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-8-methylquinoline-3-carbaldehyde in a suitable solvent, such as methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring. The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting aldehyde.

-

Quenching: Once the reaction is complete, cautiously add water or a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄.

-

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure product.[1]

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: Expected Spectral Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, a singlet for the methyl group, a singlet or doublet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the quinoline core.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule. The chemical shifts will correspond to the aromatic carbons of the quinoline ring, the methyl carbon, and the methylene carbon of the hydroxymethyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Strong absorptions corresponding to C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations of the quinoline ring, are also expected. The C-Cl stretching vibration will likely appear in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.66 g/mol ). The isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, will be characteristic of a molecule containing one chlorine atom.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of the reactive chloro and hydroxymethyl groups allows for a variety of chemical transformations, enabling the generation of diverse libraries of quinoline derivatives for pharmacological screening.

A Precursor to Bioactive Heterocycles

The precursor to our title compound, 2-chloro-8-methylquinoline-3-carbaldehyde, has been utilized in the synthesis of various heterocyclic systems with potential therapeutic applications. For instance, it can be condensed with different amines to form Schiff bases, which can then be further modified or cyclized to generate novel heterocyclic scaffolds. These derivatives have been investigated for their antimicrobial and anticancer activities.

Potential in Anticancer Drug Design

Quinoline-based compounds have shown significant promise as anticancer agents, targeting various cellular pathways involved in cancer progression. While direct studies on this compound are limited, its structural motifs are present in compounds with known anticancer activity. For example, quinoline-chalcone derivatives have been synthesized and evaluated for their anticancer properties. The hydroxymethyl group of our title compound can be oxidized to a carboxylic acid or converted to other functional groups, providing a handle for the attachment of pharmacophores known to interact with cancer-related targets.

Diagram of Potential Derivatization

Caption: Potential synthetic pathways from this compound.

Safety and Handling

This compound is harmful if swallowed and causes serious eye damage.[4] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse cautiously with water for several minutes.[4]

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its straightforward two-step synthesis from readily available starting materials makes it an accessible intermediate for researchers in medicinal chemistry and drug discovery. The presence of multiple reactive sites allows for the generation of diverse libraries of quinoline derivatives, which can be screened for a wide range of biological activities, particularly in the areas of oncology and infectious diseases. This guide provides the foundational knowledge necessary for the synthesis, characterization, and strategic utilization of this important chemical entity.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 22, 2026, from [Link]

-

Roopan, S. M., Khan, F. N., Kumar, R., Hathwar, V. R., & Akkurt, M. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1543. [Link]

-

Wang, Y., et al. (2020). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 25(1), 123. [Link]

-

National Center for Biotechnology Information. (2010). (2-Chloro-8-methyl-quinolin-3-yl)methanol. PubMed. Retrieved January 22, 2026, from [Link]

-

Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]

-

Abdel-Wahab, B. F., Khidre, R. E., & El-Azzouny, A. A. (2017). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 7(85), 54069-54095. [Link]

-

Kumar, S., et al. (2011). Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives. European Journal of Medicinal Chemistry, 46(2), 670-675. [Link]

-

Patel, K. D., et al. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96. [Link]

-

Ibrahim, D. A., et al. (2015). Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. Journal of the Chinese Chemical Society, 62(9), 785-796. [Link]

-

Roopan, S. M., & Khan, F. N. (2011). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. Research on Chemical Intermediates, 37(2-5), 363-370. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol. Retrieved January 22, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2-chloro-8-methylquinoline-3-carboxylic acid. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds.

-

Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

-

Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7036-7065. [Link]

-

Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]

Sources

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Quinoline, a heterocyclic aromatic organic compound, is characterized by a double-ring structure where a benzene ring is fused to a pyridine ring.[1] This scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[2][3][4] From the historic antimalarial quinine isolated from Cinchona bark to modern FDA-approved anticancer drugs, the quinoline nucleus has been a consistent source of therapeutic innovation.[5][6] Its versatility allows for substitutions at various positions, enabling medicinal chemists to fine-tune its biological effects and develop agents targeting a wide array of diseases, including cancer, malaria, microbial infections, and inflammatory conditions.[7][8][9][10]

This guide provides a technical exploration of the core biological activities of quinoline derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to validate their efficacy.

Caption: The versatile quinoline scaffold gives rise to a wide array of biological activities.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Quinoline derivatives represent a significant class of antiproliferative agents that exhibit cytotoxicity through diverse and potent mechanisms.[1] Their efficacy is highly dependent on the nature and position of substituents on the quinoline core.[11][12]

Mechanisms of Action

-

DNA Intercalation and Topoisomerase Inhibition: Many quinoline analogues, such as streptonigrin, function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix.[1][13] This interference with DNA replication and transcription can trigger cell death.[14] Furthermore, they can inhibit topoisomerase I and II, enzymes essential for managing DNA topology during replication, leading to DNA damage and apoptosis.[13][14]

-

Kinase Inhibition: Several signaling pathways crucial for cancer cell growth and survival are driven by kinases. Quinoline derivatives have been developed as potent inhibitors of these enzymes. For instance, a number of derivatives act as Pim-1 kinase inhibitors, a serine/threonine kinase that is upregulated in many human cancers and controls apoptosis.[13] The interaction of moieties like 8-hydroxyquinoline-7-carboxylic acid with key residues in the ATP-binding site of the kinase is responsible for this inhibitory effect.[13]

-

Tubulin Polymerization Inhibition: The cellular cytoskeleton, particularly microtubules formed by tubulin polymerization, is critical for cell division. Some quinoline-indole hybrids have shown potent anti-tubulin activity, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and induces apoptosis.[13][14]

Structure-Activity Relationship (SAR)

The anticancer potential of quinoline derivatives is intricately linked to their chemical structure.[1]

-

Substitutions at C2 and C4: 2,4-disubstituted quinolines are particularly important in the development of new anticancer agents, demonstrating efficacy through mechanisms like cell cycle arrest and apoptosis.[1]

-

Substitutions at C4 and C7: The presence of an amino side chain at the C4-position can enhance antiproliferative effects.[11] Additionally, 7-chloro-4-quinolinylhydrazone derivatives have exhibited good cytotoxic activity against multiple cancer cell lines.[1]

-

Side Chain Length: The length of an alkylamino side chain is crucial, with studies suggesting that a two-carbon (ethyl) linker is often optimal for potency.[11]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative quinoline derivatives against various human cancer cell lines.

| Derivative Type | Cancer Cell Line | IC₅₀ Value | Reference |

| Indole-Quinoline Hybrid (Compound 2) | K562 (Leukemia) | 2.09 µM (Tubulin Inhibition) | [13] |

| 7-chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [1] |

| 7-chloro-4-quinolinylhydrazone | HCT-8 (Colon) | 0.314 - 4.65 µg/cm³ | [1] |

| 7-chloro-4-quinolinylhydrazone | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [1] |

| Quinoline-2-carboxamides | PC-3 (Prostate) | 1.29 µM (GI₅₀) | [13] |

Antimalarial Activity: A Legacy of Fighting Parasites

The history of quinoline in medicine is inextricably linked to the fight against malaria.[5] Drugs like chloroquine, quinine, and mefloquine have been mainstays in antimalarial therapy for decades.[2][5]

Mechanism of Action

The primary mechanism of action for many antimalarial quinolines, like chloroquine, involves disrupting the parasite's detoxification process within the host's red blood cells.[5][15]

-

The Plasmodium parasite digests hemoglobin in its digestive vacuole, releasing large quantities of toxic free heme.

-

To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin.

-

Quinoline drugs, which are weak bases, accumulate in the acidic digestive vacuole of the parasite.[5]

-

Here, they bind to the heme molecules, preventing their polymerization into hemozoin.

-

The buildup of toxic free heme leads to oxidative stress and lysis of the parasite, killing it.[15]

Caption: Mechanism of heme polymerization inhibition by quinoline antimalarials.

Structure-Activity Relationship (SAR)

-

7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is a common and critical structural feature for high antimalarial potency, as seen in chloroquine.[16]

-

4-Amino Side Chain: A flexible dialkylaminoalkyl side chain at the 4-position is essential for activity.[16] The basic nitrogen in this side chain is crucial for the drug's accumulation in the parasite's acidic food vacuole.[5]

-

Hybrid Compounds: Creating hybrid molecules by linking the quinoline scaffold to other pharmacophores, such as ferrocene or sulfonamides, has proven to be an effective strategy to combat drug-resistant strains.[17]

Antimicrobial Activity: Combating Bacteria and Fungi

Quinoline derivatives have demonstrated significant potential as antibacterial and antifungal agents, addressing the growing challenge of antimicrobial resistance.[9][18]

Mechanism of Action

The antimicrobial actions of quinolines are varied. Some derivatives function as peptide deformylase (PDF) enzyme inhibitors, disrupting a critical step in bacterial protein synthesis.[19] Others are thought to target the proton pump of ATP synthase, interfering with cellular energy production.[18] Their broad-spectrum activity has been noted against both Gram-positive strains (like MRSA and C. difficile) and Gram-negative bacteria.[18][20]

Structure-Activity Relationship (SAR)

The antimicrobial potency is highly influenced by the substituents.

-

The incorporation of sulfonyl, benzoyl, or propargyl moieties onto a 6-amino-4-methyl-1H-quinoline-2-one core has yielded compounds with excellent antibacterial and antifungal activity.[19]

-

Combinatorial screening has shown that using quinoline derivatives in conjunction with reference drugs can lower the minimum inhibitory concentration (MIC) values, suggesting synergistic effects.[20]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, and quinoline-based molecules are being explored as potent anti-inflammatory agents.[21][22]

Mechanism of Action

Quinoline derivatives can target several key pharmacological players in the inflammatory cascade, including:

-

Cyclooxygenase (COX): Inhibition of COX enzymes, which are central to the production of pro-inflammatory prostaglandins.[22][23]

-

Phosphodiesterase 4 (PDE4): An enzyme that regulates intracellular levels of cyclic AMP (cAMP), a key signaling molecule in inflammatory cells.[22][23]

-

TNF-α Converting Enzyme (TACE): This enzyme is responsible for releasing the pro-inflammatory cytokine TNF-α.[23]

Structure-Activity Relationship (SAR)

The specific target of a quinoline derivative is often dictated by its substituents.[22]

-

Quinolines featuring a carboxylic acid moiety tend to show COX inhibition.[22][23]

-

Those with a carboxamide moiety often display antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1), another target in inflammation and pain.[22][23]

-

The presence of an aniline moiety at C-4 and an aryl group at C-8 has been linked to PDE4 inhibition.[22]

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols are foundational methods for assessing the biological activity of newly synthesized quinoline derivatives in a laboratory setting.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic potential of compounds.[1][24]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) into 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[24]

-

Compound Preparation: Prepare serial dilutions of the quinoline derivatives in a complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should typically be below 0.5% to avoid solvent-induced toxicity.[24]

-

Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with DMSO only) and a positive control (a known anticancer drug like doxorubicin).

-

Incubation: Incubate the plates for 48–72 hours at 37°C in a humidified 5% CO₂ atmosphere.[24]

-

MTT Addition: Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[24]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization buffer (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.[24]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Caption: Standard experimental workflow for the MTT cell viability assay.

Protocol 2: In Vitro Antimalarial Activity Assay

This assay determines the efficacy of compounds against the blood stages of Plasmodium falciparum cultured in vitro.

Principle: The assay measures the inhibition of parasite growth over one life cycle (approximately 48 hours) by quantifying parasite lactate dehydrogenase (pLDH) or by microscopic counting of parasitemia.

Step-by-Step Methodology:

-

Parasite Culture: Maintain a culture of P. falciparum (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant W2 strains) in human erythrocytes (O+ blood type) in RPMI-1640 medium supplemented with human serum and hypoxanthine.[25][26]

-

Synchronization: Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment to ensure a uniform starting population.[26]

-

Assay Setup: In a 96-well plate, add the test compounds at serial dilutions. Add the synchronized parasite culture (typically at 1% parasitemia and 2% hematocrit). Include positive (e.g., chloroquine) and negative (vehicle) controls.

-

Incubation: Incubate the plates for 48-72 hours in a modular incubation chamber gassed with a mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Growth Assessment (Microscopy): After incubation, prepare thin blood smears from each well, stain with Giemsa, and count the number of infected red blood cells out of at least 1,000 total red blood cells under a microscope to determine the parasitemia percentage.

-

Data Analysis: Calculate the percent inhibition of parasite growth for each compound concentration compared to the negative control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Perspectives

The quinoline scaffold is a remarkably versatile and enduring platform in drug discovery. Its derivatives have demonstrated a wide range of potent biological activities, from anticancer and antimalarial to antimicrobial and anti-inflammatory effects.[2][7] The capacity for chemical modification at multiple positions on the quinoline ring allows for the precise tuning of pharmacological properties and the exploration of structure-activity relationships.

Future research will likely focus on the synthesis of novel hybrid molecules that combine the quinoline core with other pharmacologically active moieties to overcome drug resistance and enhance target specificity.[17] Furthermore, a deeper understanding of the molecular targets and mechanistic pathways will be crucial for designing next-generation quinoline-based therapeutics with improved efficacy and reduced side effects.[12] The continued exploration of this privileged scaffold promises to yield new and powerful tools for combating a wide range of human diseases.

References

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.

- Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Comparative Guide for Researchers. (2025). BenchChem.

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Source not provided].

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed Central.

- Quinoline-Based Hybrid Compounds with Antimalarial Activity. (n.d.). MDPI.

- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.

- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm

- Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). PubMed.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.

- Biological activities of quinoline deriv

- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). [Source not provided].

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis Online.

- Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential. (2025).

- Biological Activities of Quinoline Deriv

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.). Ingenta Connect.

- Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. (2025). BenchChem.

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.

- Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). PubMed.

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025).

- Application of Quinoline Derivatives in the Development of Anticancer Agents: Application Notes and Protocols. (2025). BenchChem.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PubMed Central.

- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube.

- Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). PubMed.

- Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. (n.d.). PubMed Central.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.

- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). [Source not provided].

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijmphs.com [ijmphs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory A...: Ingenta Connect [ingentaconnect.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of (2-Chloro-8-methylquinolin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Among the vast library of quinoline derivatives, (2-Chloro-8-methylquinolin-3-yl)methanol stands out as a versatile synthetic intermediate, primed for further functionalization in the development of novel chemical entities. This guide, intended for researchers and professionals in the field of drug discovery and development, provides a comprehensive technical overview of its molecular structure, detailed synthetic protocols, and characterization methodologies. As a Senior Application Scientist, the following narrative is structured to not only present established protocols but also to offer insights into the rationale behind the experimental choices, ensuring both scientific integrity and practical applicability.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₁H₁₀ClNO, is a heterocyclic aromatic compound.[4] Its molecular structure is characterized by a quinoline core, substituted with a chloro group at the 2-position, a methyl group at the 8-position, and a hydroxymethyl group at the 3-position. The presence of these functional groups offers multiple avenues for synthetic modification, making it a valuable building block in medicinal chemistry.

The molecule is nearly planar, a characteristic feature of the quinoline ring system.[4][5] X-ray crystallography data reveals a monoclinic crystal system.[4] In the solid state, molecules of this compound are interconnected through intermolecular O-H···O hydrogen bonds.[4][5] The crystal packing is further stabilized by C-H···π and π-π stacking interactions, with a centroid-centroid distance of approximately 3.661 Å.[4][5]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀ClNO | [4] |

| Molecular Weight | 207.65 g/mol | [4] |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [4] |

| Appearance | Colorless plates | [4] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-Chloro-8-methylquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction. This is followed by the selective reduction of the aldehyde group to the corresponding primary alcohol.

Step 1: Vilsmeier-Haack Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] In the context of quinoline synthesis, it provides a direct route to 2-chloro-3-formylquinolines from readily available N-arylacetamides.[6]

Experimental Protocol:

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a drying tube and maintained at 0°C, add 5 mL of N,N-dimethylformamide (DMF).[7] Slowly add 18 mL of phosphorus oxychloride (POCl₃) dropwise with constant stirring.[7] This exothermic reaction forms the electrophilic Vilsmeier reagent (chloroiminium salt).

-

Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add 4 grams of o-methylacetanilide.[7]

-

Reaction Execution: The reaction mixture is then refluxed for 6-8 hours at a temperature of 80-90°C using an air condenser.[7]

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and poured into 100 mL of ice-cold water.[7] The mixture is stirred for approximately 30 minutes to ensure complete precipitation of the product.[7] The resulting solid, 2-Chloro-8-methylquinoline-3-carbaldehyde, is collected by filtration, washed with water, and dried.[7]

-

Purification: The crude product is purified by recrystallization from ethyl acetate.[7]

Causality of Experimental Choices:

-

The use of DMF and POCl₃ is standard for generating the Vilsmeier reagent, a potent electrophile necessary for the formylation and subsequent cyclization.

-

o-Methylacetanilide is the chosen starting material to introduce the 8-methyl group on the quinoline ring.

-

The reaction is performed under anhydrous conditions initially to prevent the decomposition of the Vilsmeier reagent.

-

The final work-up with ice-cold water hydrolyzes the intermediate iminium species to the aldehyde and precipitates the product.

Diagrammatic Representation of the Vilsmeier-Haack Reaction Workflow:

Caption: Workflow for the synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde.

Step 2: Reduction to this compound

The final step in the synthesis is the selective reduction of the aldehyde functionality of 2-Chloro-8-methylquinoline-3-carbaldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other reducible functional groups.

Experimental Protocol:

-

Reaction Setup: In an open vessel, combine 206 mg (1 mmol) of 2-Chloro-8-methylquinoline-3-carbaldehyde and 38 mg (1 mmol) of sodium borohydride.[4] A catalytic amount of Montmorillonite K-10 clay is also added.[4]

-

Microwave Irradiation: The reaction mixture is irradiated in a microwave at 500 W for 4 minutes.[4]

-

Work-up and Extraction: After irradiation, ethyl acetate is added to the reaction mixture, and the solid catalyst is removed by filtration.[4]

-

Purification: The filtrate is concentrated, and the resulting residue is purified by column chromatography on silica gel using an ethyl acetate/petroleum ether eluent system to yield this compound.[4]

Causality of Experimental Choices:

-

Sodium borohydride is the reducing agent of choice for its selectivity in reducing aldehydes in the presence of other functional groups like the chloro-substituted aromatic ring.

-

Microwave irradiation is employed to accelerate the reaction, significantly reducing the reaction time compared to conventional heating methods.

-

Montmorillonite K-10, a type of clay, can act as a solid support and catalyst, enhancing the reaction efficiency.

-

Column chromatography is a standard and effective method for purifying the final product from any unreacted starting material or byproducts.

Diagrammatic Representation of the Reduction Workflow:

Caption: Workflow for the reduction of the carbaldehyde to the final methanol product.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring, the methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of the substitution pattern on the quinoline core.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the quinoline ring, the methyl carbon, and the methylene carbon of the hydroxymethyl group. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

A broad O-H stretching vibration for the hydroxyl group, typically in the range of 3200-3600 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C=C and C=N stretching vibrations characteristic of the quinoline ring system.

-

A C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (207.65 g/mol ). The isotopic pattern of the molecular ion peak, with the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio, would be a key indicator of the presence of a chlorine atom in the molecule.

Potential Applications in Drug Discovery

Quinoline derivatives are known to possess a wide range of biological activities.[1][2][3] While specific biological data for this compound is limited in the public domain, its structural features suggest potential for development in several therapeutic areas. Derivatives of this compound have been synthesized and evaluated for their antidepressant and antifungal activities.[9] This suggests that the core structure of this compound can serve as a valuable scaffold for the design and synthesis of novel therapeutic agents. The chloro and hydroxymethyl groups provide convenient handles for further chemical modifications to explore structure-activity relationships and optimize biological activity.

Conclusion

This compound is a synthetically accessible and versatile intermediate with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its molecular structure, a step-by-step protocol for its synthesis, and a framework for its characterization. The presented methodologies are robust and founded on established chemical principles, offering a solid foundation for researchers to produce and utilize this compound in their drug discovery endeavors. Further exploration of the biological activities of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

-

Roopan, S. M., Khan, F. N., Kumar, R., Hathwar, V. R., & Akkurt, M. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1543. [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

(2025, August 10). 2-Chloro-8-methylquinoline-3-carbaldehyde. ResearchGate. Retrieved January 22, 2026, from [Link]

-

Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 42-45. [Link]

-

Khan, F. N., Roopan, S. M., Kumar, R., & Akkurt, M. (2009). 2-Chloro-8-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2722. [Link]

-

Roopan, S. M., Khan, F. N., Kumar, R., Hathwar, V. R., & Akkurt, M. (2010). (2-Chloro-8-methyl-quinolin-3-yl)methanol. PubMed. [Link]

-

Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]

-

Kumar, S., Bawa, S., Drabu, S., Gupta, H., & Machwal, L. (2011). Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives. European Journal of Medicinal Chemistry, 46(2), 670–675. [Link]

-

Hamama, W. S., Zoorob, H. H., & Amr, A. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6334–6351. [Link]

-

Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(46), 29631-29656. [Link]

-

(2025, August 8). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved January 22, 2026, from [Link]

-

Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

(2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Retrieved January 22, 2026, from [Link]

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar. Retrieved January 22, 2026, from [Link]

-

Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Analysis of Methanol Gasoline by ATR-FT-IR Spectroscopy. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). NIH. Retrieved January 22, 2026, from [Link]

-

Phytochemical Screening by FTIR Spectroscopic Analysis in the Methanolic Extracts Coffee (C. Arabica. L) to Seeds and. (2022, December 30). Medwin Publishers. Retrieved January 22, 2026, from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 22, 2026, from [Link]

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023, April 11). MDPI. Retrieved January 22, 2026, from [Link]

-

(2024, July 2). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H -indolo [2,3- b ] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ResearchGate. Retrieved January 22, 2026, from [Link]

-

2-methyl quinoline, 91-63-4. (n.d.). The Good Scents Company. Retrieved January 22, 2026, from [Link]

-

(2025, October 13). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. (2-Chloro-8-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tsijournals.com [tsijournals.com]

- 9. Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Quinoline Derivatives

Foreword: The Enduring Legacy and Future Promise of the Quinoline Scaffold

The quinoline scaffold, a deceptively simple fusion of a benzene and a pyridine ring, stands as a titan in the world of medicinal chemistry. First isolated from coal tar in 1834, its derivatives have become the cornerstone of treatments for a vast array of human ailments, from malaria to cancer.[1][2][3][4][5] The enduring relevance of quinoline lies in its remarkable versatility. The fused ring system provides a rigid, planar core that can be readily functionalized at multiple positions, allowing for the precise tuning of its physicochemical and pharmacological properties. This inherent "tunability" has enabled the development of a plethora of life-saving drugs.[4][5]

This technical guide is designed for researchers, scientists, and drug development professionals actively engaged in the discovery of novel quinoline-based therapeutics. It is not a mere recitation of established protocols but rather a distillation of field-proven insights, emphasizing the rationale behind experimental choices and the establishment of self-validating workflows. We will delve into the intricacies of both classic and modern synthetic strategies, offering a comparative analysis to guide your selection of the most appropriate methodology. Subsequently, we will explore a multi-pronged approach to the rigorous characterization of these novel entities, ensuring the unambiguous confirmation of their structure, purity, and key physicochemical properties.

I. Strategic Synthesis of the Quinoline Core: A Chemist's Decision Matrix

The art of synthesizing novel quinoline derivatives lies not in a one-size-fits-all approach, but in the judicious selection of a reaction pathway that aligns with the desired substitution pattern, scalability, and overall synthetic efficiency. This section will dissect several of the most powerful and widely employed methods for constructing the quinoline nucleus.

The Classics Revisited: Time-Tested Reactions and Their Modern Adaptations

While newer methodologies continue to emerge, the classical named reactions for quinoline synthesis remain indispensable tools in the organic chemist's arsenal. Their enduring popularity is a testament to their reliability and broad substrate scope.

-

The Friedländer Annulation: This versatile and straightforward reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[6][7][8][9][10] The choice of catalyst, either acid or base, can significantly influence the reaction's outcome and is often dictated by the specific substrates employed.[7][10][11] Modern iterations of the Friedländer synthesis often employ microwave irradiation to dramatically reduce reaction times and improve yields, offering a more environmentally benign approach.[6]

-

The Gould-Jacobs Reaction: This powerful sequence is particularly well-suited for the synthesis of 4-hydroxyquinoline derivatives.[12] The reaction commences with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[12][13] A key consideration in the Gould-Jacobs reaction is the temperature required for the cyclization step, which can be substantial.[13] Microwave-assisted protocols have been successfully applied to this reaction as well, significantly accelerating the process.[14][15]

-

The Doebner-von Miller Reaction: A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds in the presence of a strong acid to react with anilines, typically yielding 2,4-disubstituted quinolines.[1][16] While effective, this method can be limited by the harsh reaction conditions and the potential for side product formation.

Visualizing the Synthetic Pathways: A Graphviz Representation

To better illustrate the logical flow of these key synthetic strategies, the following diagrams were generated using Graphviz.

Caption: The Gould-Jacobs Reaction Pathway.

II. Unambiguous Characterization: A Multi-Technique Approach to Structural Elucidation and Purity Assessment

The synthesis of a novel molecule is only half the journey. Rigorous characterization is paramount to establishing its identity, purity, and ultimately, its potential as a therapeutic agent. A self-validating characterization workflow relies on the convergence of data from multiple, independent analytical techniques.

The Spectroscopic Triumvirate: NMR, IR, and Mass Spectrometry

This trio of spectroscopic techniques provides the foundational data for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of a molecule. [17][18][19][20]The chemical shifts, coupling constants, and integration of proton signals, along with the number and types of carbon environments, provide a detailed picture of the molecule's connectivity. [21][22][23]For complex quinoline derivatives, 2D NMR techniques such as COSY and HSQC can be invaluable in resolving overlapping signals and confirming assignments.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. [17][24]The presence of characteristic absorption bands for C=N, C=C, and C-H bonds within the quinoline ring system, as well as those of any substituents, can be readily confirmed. [21]

-

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight of the synthesized compound. [18][24][25]High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition of the molecule with high accuracy, further corroborating the proposed structure. [26]

The Gold Standard: Single-Crystal X-ray Crystallography

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure. [18][27][28]This technique can reveal precise bond lengths, bond angles, and stereochemical relationships, leaving no doubt as to the compound's identity. [22][29]

Purity Assessment: The Gatekeeper of Reliable Data

Ensuring the purity of a synthesized compound is critical for the reliability of all subsequent biological and pharmacological testing.

-

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the workhorses of purity assessment. [18][24][25]By employing appropriate columns and detection methods, these techniques can separate the target compound from any starting materials, byproducts, or other impurities.

-

Elemental Analysis: This technique provides the percentage composition of the elements (typically C, H, N) in a sample. [18][26]A close correlation between the experimentally determined values and the calculated values for the proposed molecular formula is strong evidence of the compound's purity.

A Self-Validating Characterization Workflow

The following diagram illustrates a logical and self-validating workflow for the characterization of a novel quinoline derivative.

Caption: A comprehensive workflow for the characterization of novel compounds.

III. Experimental Protocols: From Benchtop to Data

This section provides detailed, step-by-step methodologies for key synthetic and characterization protocols.

A. Synthesis Protocol: Microwave-Assisted Friedländer Annulation

Objective: To synthesize a substituted quinoline from 1-(2-amino-5-methylphenyl)ethanone and ethyl acetoacetate.

Materials:

-

1-(2-Amino-5-methylphenyl)ethanone

-

Ethyl acetoacetate

-

Glacial Acetic Acid

-

10 mL Microwave synthesis vial

-

Microwave synthesizer

-

Standard laboratory glassware

Procedure:

-

To a 10 mL microwave synthesis vial, add 1-(2-amino-5-methylphenyl)ethanone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and glacial acetic acid (2.0 mL).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at 120°C for 15 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into ice-cold water (20 mL).

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford the crude product.

-

Purify the crude product by recrystallization from ethanol.

B. Characterization Protocol: A Multi-Technique Approach

Objective: To confirm the structure and purity of the synthesized quinoline derivative.

1. ¹H NMR Spectroscopy:

-

Dissolve ~5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the spectrum and analyze the chemical shifts, integration, and coupling patterns.

2. High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

-

Acquire the high-resolution mass spectrum in positive ion mode.

-

Determine the accurate mass of the molecular ion and compare it to the calculated mass for the expected formula.

3. HPLC Purity Analysis:

-

Prepare a standard solution of the purified compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).

-

Inject the solution onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of acetonitrile and water.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Integrate the peak areas to determine the purity of the compound.

IV. Quantitative Data Summary

For a hypothetical novel quinoline derivative, "NQ-1," the following data would be expected:

| Analysis | Parameter | Expected/Observed Value | Interpretation |

| ¹H NMR | Chemical Shifts (ppm) | Aromatic protons: 7.0-8.5; Substituent protons: specific to structure | Confirms the presence of the quinoline core and substituents. |

| ¹³C NMR | Number of Signals | Corresponds to the number of unique carbon atoms | Validates the carbon skeleton of the molecule. |

| HRMS | [M+H]⁺ (m/z) | Calculated: 250.1234; Observed: 250.1236 | Confirms the elemental composition of NQ-1. |

| IR | Key Bands (cm⁻¹) | ~1600 (C=N), ~1500 (C=C), ~3050 (Aromatic C-H) | Indicates the presence of the quinoline functional groups. |

| HPLC | Purity (%) | >98% | Demonstrates the high purity of the synthesized compound. |

| Elemental Analysis | %C, %H, %N | Within ±0.4% of calculated values | Further confirms the purity and elemental composition. |

V. Conclusion: A Forward-Looking Perspective

The synthesis and characterization of novel quinoline derivatives remain a vibrant and highly rewarding area of research. The methodologies outlined in this guide, from the strategic selection of synthetic routes to the implementation of a rigorous, multi-faceted characterization workflow, are designed to empower researchers to confidently and efficiently advance their drug discovery programs. As our understanding of disease biology deepens, the versatile quinoline scaffold is poised to play an even more significant role in the development of the next generation of targeted therapeutics.

VI. References

-

Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from

-

Taylor & Francis Online. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Retrieved from

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from

-

International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from

-

Benchchem. (2025). Application Notes and Protocols for the Friedländer Annulation using 1-(2-Amino-5-methylphenyl)ethanone. Retrieved from

-

YouTube. (2021). Doebner Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from

-

MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from

-

National Institutes of Health. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from

-

Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Retrieved from

-

Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from

-

ResearchGate. (2025). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from

-

ResearchGate. (2024). (PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. Retrieved from

-